molecular formula C15H13NO2 B1607489 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine CAS No. 18451-44-0

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine

Cat. No.: B1607489
CAS No.: 18451-44-0
M. Wt: 239.27 g/mol
InChI Key: GFHMCCZEIHMATM-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine is a chemical compound of significant interest in synthetic organic chemistry and pharmaceutical research, primarily serving as a versatile synthetic intermediate. Its molecular structure, which incorporates a pyridine ring and a chalcone-like backbone, makes it a valuable precursor for constructing more complex nitrogen-containing heterocycles. These privileged scaffolds are fundamental in medicinal chemistry for the development of active compounds and are versatile building blocks for the construction of natural products . Researchers utilize this compound in annulation reactions and other synthetic transformations to access highly substituted pyridine derivatives and other nitrogen-containing heterocycles that are challenging to prepare by traditional methods . The compound is provided strictly for research applications in laboratory settings. It is intended for use by qualified scientists and professionals exclusively for in-vitro investigations. This product is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this substance.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMCCZEIHMATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332799
Record name 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18451-44-0
Record name 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

Overview:
The most commonly employed method for synthesizing 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed coupling efficiently forms carbon-carbon bonds between an arylboronic acid and a halopyridine derivative.

Reagents and Conditions:

Component Example/Type Role
Arylboronic acid 4-Methoxyphenylboronic acid Aryl donor
Halopyridine 3-halopyridine derivative Aryl acceptor
Palladium catalyst Pd(PPh3)4 Catalyst
Base K2CO3 Deprotonates boronic acid
Solvent Ethanol or toluene Reaction medium
Atmosphere Nitrogen or argon (inert) Prevents oxidation
Temperature 80–100 °C Promotes reaction kinetics
Time Several hours (e.g., 6–12 h) Ensures completion

Procedure Summary:
The arylboronic acid and halopyridine are combined in the presence of the palladium catalyst and base under an inert atmosphere. The mixture is heated to 80–100 °C for several hours. After completion, the reaction mixture is cooled, quenched, and purified typically by chromatography to isolate the target compound.

Mechanistic Notes:

  • The palladium catalyst facilitates oxidative addition of the halopyridine.
  • Transmetalation with the arylboronic acid occurs next.
  • Reductive elimination forms the new C-C bond, regenerating the catalyst.

Stille Cross-Coupling Reaction (Alternative Method)

Overview:
Another effective method involves Stille cross-coupling between alkylstannylpyridines and aryl halides. This method is particularly useful when boronic acids are unstable or unavailable.

Reagents and Conditions:

Component Example/Type Role
Alkylstannylpyridine Organotin pyridine derivative Aryl donor
Aryl halide 4-Methoxyphenyl halide Aryl acceptor
Copper(I) iodide (CuI) 20 mol % Cocatalyst
Palladium catalyst Pd complex (e.g., Pd(PPh3)4) Catalyst
Base Cesium fluoride (CsF) Activates organotin reagent
Solvent N,N-Dimethylformamide (DMF) Reaction medium
Atmosphere Nitrogen (inert) Prevents oxidation
Temperature 110 °C Reaction temperature
Time 12 hours Ensures reaction completion

Procedure Summary:
The aryl halide, alkylstannylpyridine, CuI, palladium catalyst, and base are dissolved in DMF and heated under nitrogen for 12 hours. After the reaction, the mixture is quenched with water, extracted with ethyl acetate, dried, and purified by flash chromatography.

Yield:
Reported yields for similar pyridine derivatives reach up to 92%, indicating high efficiency of this method.

Claisen-Schmidt Condensation for Enone Formation (Precursor Step)

Overview:
The 3-(4-methoxyphenyl)-1-oxoprop-2-enyl moiety can be introduced via Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone, forming α,β-unsaturated ketones (enones).

Typical Reaction:

Reactants Conditions Product
4-Methoxybenzaldehyde Base (e.g., NaOH) 3-(4-Methoxyphenyl)-1-oxoprop-2-en-1-one (enone)
Acetophenone or analog Solvent (ethanol/water)
Temperature Room temp to reflux
Time Several hours

Notes:
This enone intermediate can then be coupled with pyridine derivatives via Suzuki or Stille coupling to afford the final compound.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Notes
Suzuki-Miyaura coupling 4-Methoxyphenylboronic acid, halopyridine Pd(PPh3)4 80–100 °C, inert atmosphere, 6–12 h High (not specified) Most common, efficient C-C bond formation
Stille coupling Alkylstannylpyridine, aryl halide Pd catalyst, CuI 110 °C, DMF, 12 h, inert atmosphere Up to 92% Alternative to Suzuki, useful for unstable boronic acids
Claisen-Schmidt condensation (precursor synthesis) 4-Methoxybenzaldehyde, acetophenone Base (NaOH) Room temp to reflux, several hours High (typical) Forms enone intermediate for coupling

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    The final compound and intermediates are characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry. For example, IR spectra show characteristic carbonyl stretch near 1680 cm⁻¹, and ^1H-NMR confirms vinylic proton coupling constants (~17 Hz) indicative of trans-configuration of the enone moiety.

  • Crystallographic Data:
    Single-crystal X-ray diffraction studies confirm the E-configuration of the C=C bond in the enone group and provide detailed molecular geometry.

  • Reaction Mechanisms: Both Suzuki and Stille coupling proceed via palladium-catalyzed cycles involving oxidative addition, transmetalation, and reductive elimination steps, with the base playing a crucial role in activating the boronic acid or organotin reagent.

Chemical Reactions Analysis

[2 + 2] Photocycloaddition Reactions

The enone moiety undergoes [2 + 2] photocycloaddition under UV irradiation, forming cyclobutane derivatives. This reaction proceeds via triplet-state excitation, leading to regioselectivity dependent on the electronic nature of the reaction partner:

Reaction PartnerConditionsRegioselectivityProduct TypeReference
Electron-rich alkene (e.g., styrene)UV (λ ≥ 300 nm), inert solvent (MeCN)Head-to-Tail (HT)Bicyclic cyclobutane
Electron-poor alkene (e.g., tetrachloroethylene)UV (λ = 254 nm), THFHead-to-Head (HH)Disubstituted cyclobutane

Key Findings :

  • The methoxyphenyl group acts as an electron donor, while the pyridine ring withdraws electrons, influencing the enone’s triplet-state reactivity .

  • Stereospecificity is observed due to restricted rotation in the excited state .

Michael Addition Reactions

The α,β-unsaturated ketone serves as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols) at the β-carbon:

NucleophileConditionsProductYieldReference
MorpholineEthanol, 60°C, 5 minβ-Amino ketone adduct37–54%
CyanoacetamideMorpholine, EtOH, refluxPyridine-fused dihydrothiophene55%

Mechanistic Insight :

  • Deprotonation of the enone’s α-hydrogen generates a resonance-stabilized enolate, facilitating nucleophilic attack .

  • Oxygen-mediated oxidative cyclization can accompany addition, forming heterocyclic products .

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes electrophilic substitution under harsh conditions, with regioselectivity influenced by the 2-substituent:

ElectrophileConditionsPositionProductReference
HNO₃, H₂SO₄100°C, 12 h4- or 6-PositionNitropyridine derivative
SO₃, H₂SO₄150°C, 24 h4-PositionPyridinesulfonic acid

Note : The electron-withdrawing enone group deactivates the pyridine ring, necessitating vigorous conditions .

Coordination Chemistry

The pyridine nitrogen coordinates to transition metals, forming stable complexes:

Metal SaltConditionsComplex TypeApplicationReference
Cu(I) triflateCH₂Cl₂, rt, 2 h[Cu(Pyridine-enone)₂]⁺Catalytic cycloadditions
AgNO₃MeOH, reflux, 1 hSilver(I)-pyridine complexAntimicrobial agents

Example : Copper coordination facilitates stereoselective [2 + 2] photocycloadditions by stabilizing reactive intermediates .

Reduction and Hydrogenation

The enone’s double bond is selectively reduced under catalytic hydrogenation:

Reducing AgentConditionsProductSelectivityReference
H₂, Pd/CEtOH, 1 atm, 25°C3-(4-Methoxyphenyl)propanoylpyridine>90%
NaBH₄, CeCl₃MeOH, 0°C, 30 minAllylic alcohol derivative75%

Limitation : Over-reduction of the ketone to a secondary alcohol is avoided using selective catalysts .

Cyclization and Rearrangement Reactions

Intramolecular cyclizations yield fused polycyclic systems:

ConditionsProductYieldReference
Acid catalysis (H₂SO₄)Indenopyridine scaffold60%
Base catalysis (K₂CO₃)Pyranoquinoline derivative73%

Example : Acid-mediated cyclization forms indenopyridines, valuable in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine exhibit various biological activities , including anticancer properties. The compound's ability to interact with biological targets suggests potential therapeutic applications:

  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapies.
  • Binding Affinity Studies : Interaction studies focus on its binding affinity to various proteins and enzymes, which is crucial for drug design and development.

Organic Synthesis

Due to its unique structural features, this compound serves as a valuable building block in synthetic chemistry:

  • Versatile Intermediate : The enone functionality allows for multiple reaction pathways, enabling the synthesis of complex molecules through reactions such as Michael addition and aldol condensation.
  • Synthesis Pathways : Various synthetic routes can be employed to create this compound, enhancing its accessibility for research purposes.

Materials Science

The combination of aromatic and heterocyclic rings in this compound suggests potential applications in materials science:

  • Self-Assembly Properties : Related oligopyridine structures have been studied for their ability to form supramolecular assemblies. Future research could explore the self-assembly behavior of this compound, which may lead to innovative functional materials.
  • Catalysis : The potential for this compound to act as a ligand in metal ion binding opens avenues for catalytic applications, particularly in organic reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Antimicrobial Activity

Pyridine-propenone hybrids exhibit moderate to strong antimicrobial effects depending on substituents:

  • 4-Methoxyphenyl derivatives : Moderate inhibition against Staphylococcus aureus and Escherichia coli (MIC ~50–100 µg/mL), attributed to the balance between lipophilicity and electron-donating effects .
  • 4-Bromophenyl analogs : Enhanced activity (MIC ~25–50 µg/mL) due to increased hydrophobicity and membrane disruption capabilities .
  • 4-Nitrophenyl derivatives : Variable efficacy; nitro groups may reduce cellular uptake despite strong electrophilicity .

Antioxidant Activity

  • Target compound analogs : ~17.55% DPPH inhibition at 12 ppm, significantly lower than 4-bromophenyl derivatives (79.05%) .
  • Bromo and hydroxy substitutions : Higher antioxidant activity due to improved hydrogen-donating capacity and resonance stabilization of radicals .

ADMET and Molecular Docking

  • Metabolism : Methoxy groups are susceptible to demethylation, whereas bromo substituents resist metabolic degradation .
  • Docking studies: The propenone moiety in the target compound shows strong binding to bacterial dihydrofolate reductase (binding affinity: −8.2 kcal/mol), though weaker than bromo analogs (−9.5 kcal/mol) due to reduced hydrophobic interactions .

Biological Activity

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine, a compound with a pyridine ring and a substituted chalcone moiety, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antioxidant, and antimicrobial effects, supported by relevant studies and data.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

  • Inhibition of COX and LOX : The compound's ability to inhibit COX-1 and COX-2 enzymes has been highlighted in various studies, showing potential as a dual inhibitor in inflammatory pathways. For instance, related chalcone derivatives have demonstrated IC50 values ranging from 1 to 9 μM against these enzymes, indicating a promising therapeutic index for anti-inflammatory applications .

2. Antioxidant Properties

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases. The antioxidant activity of this compound has been assessed through various assays.

  • DPPH Scavenging Assay : In vitro studies have shown that the compound exhibits significant free radical scavenging activity. For example, related compounds have shown DPPH IC50 values between 20 and 50 µg/mL, suggesting that modifications in the structure can enhance antioxidant efficacy .

3. Antimicrobial Activity

The antimicrobial activity of chalcone derivatives has been explored extensively, with many showing broad-spectrum effects against bacteria and fungi.

  • Bactericidal Effects : Studies indicate that derivatives similar to this compound possess notable bactericidal activity against Gram-positive and Gram-negative bacteria. For instance, some derivatives reported minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by researchers evaluated the anti-inflammatory effects of several chalcone derivatives, including those similar to our compound. The results demonstrated that compounds with methoxy substitutions exhibited enhanced inhibition of LTB4 formation in human neutrophils, with IC50 values significantly lower than standard anti-inflammatory drugs like ibuprofen .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, a series of pyridine-based compounds were tested using the ABTS assay. The results indicated that the presence of methoxy groups improved radical scavenging activity, with some compounds achieving over 90% inhibition at concentrations below 50 µg/mL .

Summary Table of Biological Activities

Activity TypeMechanismReferenceIC50/MIC Value
Anti-inflammatoryCOX/LOX inhibition 1 - 9 μM
AntioxidantFree radical scavenging 20 - 50 µg/mL
AntimicrobialBactericidal action MIC = 10 µg/mL

Q & A

Q. What in silico approaches can predict potential biological targets of this compound based on its structure?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs. Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with the pyridine nitrogen). Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Reactant of Route 2
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2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.